3,4-Dimethoxy-beta-methylphenethylamine

Description

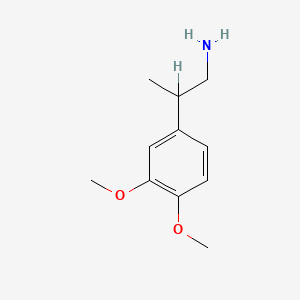

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-(3,4-dimethoxyphenyl)propan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17NO2/c1-8(7-12)9-4-5-10(13-2)11(6-9)14-3/h4-6,8H,7,12H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RRARQHPQZWUMFW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CN)C1=CC(=C(C=C1)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00866466 | |

| Record name | 2-(3,4-Dimethoxyphenyl)propan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00866466 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

195.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

55174-61-3 | |

| Record name | 3,4-Dimethoxy-β-methylbenzeneethanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=55174-61-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3,4-Dimethoxy-beta-methylphenethylamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055174613 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3,4-dimethoxy-β-methylphenethylamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.054.082 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

synthesis of 3,4-Dimethoxy-beta-methylphenethylamine

An In-depth Technical Guide to the Synthesis of 3,4-Dimethoxy-β-methylphenethylamine

Introduction

3,4-Dimethoxy-β-methylphenethylamine, a substituted phenethylamine derivative, is a compound of interest in medicinal chemistry and pharmacology due to its structural relationship to neurotransmitters like dopamine. Its synthesis is a key process for researchers investigating its potential biological activities. This guide provides a detailed overview of the common synthetic routes, experimental protocols, and quantitative data for the preparation of 3,4-Dimethoxy-β-methylphenethylamine, intended for a scientific audience. The primary synthetic strategy involves the preparation of the key intermediate, 3,4-dimethoxyphenylacetone, followed by its conversion to the target amine via reductive amination.

Synthesis of the Key Intermediate: 3,4-Dimethoxyphenylacetone

The synthesis of 3,4-dimethoxyphenylacetone is a critical first step. Various methods have been reported, starting from different precursors.

Synthesis of 3,4-Dimethoxyphenylacetone via Oxidation of Methyl Eugenol

One common method involves the oxidation of methyl eugenol.

Experimental Protocol:

To a solution of methyl eugenol (1 mmol) in a 4:1 mixture of THF and water (15 mL), 10% Palladium on carbon (Pd/C) (0.05 mmol) and Potassium bromate (KBrO₃) (3 mmol) are added. The reaction mixture is then heated to reflux. The progress of the reaction is monitored using Thin Layer Chromatography (TLC). Upon completion, the mixture is diluted with water and filtered. The filtrate is extracted with ethyl acetate, and the combined organic layers are washed with water, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The resulting crude product is purified by column chromatography to yield 3,4-dimethoxyphenylacetone.[1]

Alternative Synthetic Routes for 3,4-Dimethoxyphenylacetone

Other reported methods for the synthesis of 3,4-dimethoxyphenylacetone include:

-

Electrochemical epoxidation of isoeugenol-methylether followed by catalytic isomerization.[2][3]

-

Oxidation of 3-(3,4-dimethoxyphenyl)propylene. [4]

-

Reaction of 3,4-dimethoxyphenyl acetonitrile with sodium ethoxide followed by hydrolysis.[4]

Quantitative Data for 3,4-Dimethoxyphenylacetone Synthesis

| Starting Material | Catalyst/Reagent | Solvent | Reaction Conditions | Yield | Reference |

| 3-(3,4-dimethoxyphenyl) propylene | Methyl nitrite, Palladium (II) chloride | Methyl alcohol, Water | 20°C, 1.5 hours | 90% | [4] |

| 3-(3,4-dimethoxyphenyl) propylene | - | - | - | 93% | [4] |

| 3-(3,4-dimethoxyphenyl) propylene | Bis(acetonitrile) palladium (II) chloride | - | - | 88% | [4] |

| 3-(3,4-dimethoxyphenyl) propylene | n-butyl nitrite | n-butyl alcohol | 60°C | 83% | [4] |

| Isoeugenol-methylether | Electrochemical epoxidation | Acetonitrile/Water | 20°C | >90% purity (epoxide) | [2] |

Workflow for 3,4-Dimethoxyphenylacetone Synthesis from Methyl Eugenol

Caption: Experimental workflow for the synthesis of 3,4-dimethoxyphenylacetone.

Synthesis of 3,4-Dimethoxy-β-methylphenethylamine

The final step in the synthesis is the conversion of 3,4-dimethoxyphenylacetone to 3,4-Dimethoxy-β-methylphenethylamine, typically through reductive amination.

Reductive Amination of 3,4-Dimethoxyphenylacetone

This method involves the reaction of the ketone with an amine source and a reducing agent.

Experimental Protocol:

To a solution of 3,4-dimethoxyphenylacetone (10.29 mmol) in methanol (10 mL), ammonium acetate (102 mmol), sodium acetate (10.2 mmol), and sodium cyanoborohydride (15.4 mmol) are added. The pH of the reaction mixture is adjusted to between 6 and 7 using glacial acetic acid. The mixture is stirred at room temperature for 18 hours and then concentrated under reduced pressure. Water (100 mL) is added to the residue, and the pH is adjusted to 14 with 6 N NaOH. The aqueous layer is extracted with chloroform (6 x 30 mL). The combined organic layers are dried over anhydrous sodium sulfate (Na₂SO₄) and concentrated under reduced pressure to yield 3,4-Dimethoxy-β-methylphenethylamine.[5]

The Leuckart Reaction

The Leuckart reaction is a classic method for the reductive amination of aldehydes and ketones.[6][7] It typically uses ammonium formate or formamide as both the nitrogen source and the reducing agent and requires high temperatures, often between 120 and 185°C.[6][8] The reaction proceeds through the formation of an iminium ion, which is then reduced by formate.[6] While a viable alternative, the milder conditions of the sodium cyanoborohydride method are often preferred in laboratory settings.

Quantitative Data for 3,4-Dimethoxy-β-methylphenethylamine Synthesis

| Starting Material | Reagents | Solvent | Reaction Conditions | Yield | Reference |

| 3,4-dimethoxyphenylacetone | Ammonium acetate, Sodium acetate, Sodium cyanoborohydride, Acetic acid | Methanol | 20°C, 18 hours, pH 6-7 | 99% | [5] |

Synthesis Pathway of 3,4-Dimethoxy-β-methylphenethylamine

Caption: Reductive amination pathway to the final product.

Characterization Data

While detailed characterization is beyond the scope of this guide, the following data has been reported for a related compound, N-benzyl-N-methyl-3,4-dimethoxyphenethylamine.[9] Such data is critical for confirming the structure and purity of the synthesized compound.

| Analysis | Data |

| ¹H-NMR (CDCl₃) | 2.26 ppm (3H, s), 2.37-2.95 ppm (4H, m), 3.53 (2H, s), 3.81 (6H, s), 6.70 (3H, s), 7.26 (5H, s) |

| ¹³C-NMR (CDCl₃) | 33.6 (t), 42.2 (q), 55.9 (q), 56.0 (q), 59.3 (t), 62.2 (t), 111.6 (d), 112.4 (d), 120.6 (d), 126.8 (d), 128.1 (d), 128.9 (d), 133.3 (s), 139.1 (s), 147.5 (s), 148.9 (s) |

| MS [CI(NH₃)] | m/z 286 (M+1) |

Conclusion

The synthesis of 3,4-Dimethoxy-β-methylphenethylamine is a well-documented process that primarily relies on the reductive amination of 3,4-dimethoxyphenylacetone. The choice of the synthetic route for the precursor ketone and the specific conditions for the amination step can be adapted based on the available starting materials, desired scale, and laboratory capabilities. The protocols and data presented in this guide offer a solid foundation for researchers and drug development professionals working with this class of compounds.

References

- 1. 3,4-Dimethoxyphenylacetone synthesis - chemicalbook [chemicalbook.com]

- 2. EP0247526A2 - Process for 3,4-dimethoxyphenyl-acetone preparation - Google Patents [patents.google.com]

- 3. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 4. US4638094A - Process for producing phenylacetones - Google Patents [patents.google.com]

- 5. 3,4-dimethoxy-alpha-methylphenethylamine synthesis - chemicalbook [chemicalbook.com]

- 6. Leuckart reaction - Wikipedia [en.wikipedia.org]

- 7. mdpi.com [mdpi.com]

- 8. CA2695203A1 - Improved method for the synthesis of substituted formylamines and substituted amines - Google Patents [patents.google.com]

- 9. US4960939A - Process for the preparation of 3,4-di-methoxy-N-methyl-phenethylamine - Google Patents [patents.google.com]

An In-depth Technical Guide to the Chemical Properties of 3,4-Dimethoxy-β-methylphenethylamine and Related Compounds

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties of 3,4-Dimethoxy-β-methylphenethylamine. Due to the limited availability of specific data for this compound, this guide also includes detailed information on closely related and more thoroughly studied phenethylamines: 3,4-Dimethoxyphenethylamine (DMPEA), β-Methylphenethylamine (BMPEA), and the isomeric 3,4-Dimethoxyamphetamine (3,4-DMA). This comparative approach offers valuable context for researchers and scientists.

Core Compound: 3,4-Dimethoxy-β-methylphenethylamine

3,4-Dimethoxy-β-methylphenethylamine (CAS RN: 55174-61-3) is a substituted phenethylamine.[1][2] While it is structurally a positional isomer of 3,4-Dimethoxyamphetamine, specific experimental data on its chemical and physical properties are scarce in publicly available literature. The available data is summarized below.

Chemical Identity

| Property | Value | Source |

| CAS Number | 55174-61-3 | [1] |

| Molecular Formula | C₁₁H₁₇NO₂ | [1] |

| Molecular Weight | 195.26 g/mol | [1] |

| Canonical SMILES | COC1=C(C=C(C=C1)CC(C)N)OC | |

| IUPAC Name | 1-(3,4-dimethoxyphenyl)propan-2-amine |

Comparative Analysis of Related Phenethylamines

To provide a broader understanding, this section details the properties of three structurally similar compounds.

Chemical and Physical Properties

The following table summarizes the key chemical and physical properties of DMPEA, BMPEA, and 3,4-DMA.

| Property | 3,4-Dimethoxyphenethylamine (DMPEA) | β-Methylphenethylamine (BMPEA) | 3,4-Dimethoxyamphetamine (3,4-DMA) |

| Synonyms | Homoveratrylamine, 2-(3,4-Dimethoxyphenyl)ethylamine | beta-Methylphenethylamine, 1-Amino-2-phenylpropane | 3,4-Dimethoxy-α-methylphenethylamine |

| CAS Number | 120-20-7 | 582-22-9 | 120-26-3 |

| Molecular Formula | C₁₀H₁₅NO₂ | C₉H₁₃N | C₁₁H₁₇NO₂ |

| Molecular Weight | 181.23 g/mol | 135.21 g/mol | 195.26 g/mol |

| Appearance | Clear yellowish oil/liquid | Colorless or yellowish liquid | Off-white powder (HCl salt) |

| Melting Point | 12-15°C[3] | Not available | 39-40°C (base), 187.6°C (HCl salt)[4][5] |

| Boiling Point | 188°C at 15 mmHg[3] | 80°C at 10 mmHg[6] | 124-130°C at 1.5 Torr[4] |

| Density | 1.074 g/mL at 25°C[3] | 0.93 g/mL at 25°C[6] | 1.0624 g/cm³ at 25°C[4] |

| Refractive Index | n20/D 1.546[3] | n20/D 1.524 | Not available |

| Solubility | Soluble in DMSO, Chloroform, Methanol[3][7][8] | Soluble in water, ethanol, and ether[9] | Not available |

| pKa (Strongest Basic) | 9.8[10] | 9.83 (as HCl salt)[9] | Not available |

Spectroscopic Data

| Compound | ¹H-NMR (CDCl₃) | ¹³C-NMR (CDCl₃) | MS [CI(NH₃)] |

| N-benzyl-N-methyl-3,4-dimethoxyphenethylamine | 2.26 ppm (3H, s), 2.37-2.95 ppm (4H, m), 3.53 (2H, s), 3.81 (6H, s), 6.70 (3H, s), 7.26 (5H, s) | 33.6 (t), 42.2 (q), 55.9 (q), 56.0 (q), 59.3 (t), 62.2 (t), 111.6 (d), 112.4 (d), 120.6 (d), 126.8 (d), 128.1 (d), 128.9 (d), 133.3 (s), 139.1 (s), 147.5 (s), 148.9 (s) | m/z 286 (M+1) |

Note: NMR and MS data are for the N-benzyl-N-methyl derivative of DMPEA, as found in the literature describing its synthesis.[11]

Synthesis and Experimental Protocols

Synthesis of 3,4-Dimethoxyphenethylamine (DMPEA)

A common synthetic route for DMPEA involves the catalytic hydrogenation of 3,4-dimethoxyphenylacetonitrile.[3] Another established method starts from 3,4-dihydroxybenzyl chloride.

Protocol via 3,4-dihydroxybenzyl chloride: [12]

-

Etherification: 3,4-dihydroxybenzyl chloride is reacted with dimethyl sulfate in the presence of sodium hydroxide to generate 3,4-dimethoxybenzyl chloride. The reaction temperature is maintained at 45°C ± 5°C.

-

Cyanation: The resulting 3,4-dimethoxybenzyl chloride undergoes a cyanation reaction with a cyanide compound (e.g., sodium cyanide or potassium cyanide) to produce 3,4-dimethoxybenzyl cyanide. The reaction is carried out at a temperature of 60°C to 85°C.

-

Crystallization: The 3,4-dimethoxybenzyl cyanide is cooled in propanone for crystallization to obtain purified crystals.

-

Hydrogenation: The purified 3,4-dimethoxybenzyl cyanide is subjected to catalytic ammoniation and hydrogenation in a solvent to yield 3,4-dimethoxyphenethylamine. This reaction is performed at 120°C to 160°C under a pressure of 1.0 to 4.0 MPa, using Raney nickel or palladium on carbon as the catalyst.

-

Purification: The final product is purified by reduced-pressure distillation.

Synthesis of β-Methylphenethylamine (BMPEA)

BMPEA can be synthesized via the catalytic hydrogenation of 2-phenylpropionitrile.[6]

Protocol: [6]

-

Hydrogenation: 2-phenylpropionitrile is subjected to catalytic hydrogenation with Palladium on carbon (Pd/C) in pure anhydrous ethanol containing three equivalents of hydrochloric acid (HCl).

-

Extraction: The final product, β-Methylphenethylamine hydrochloride, is extracted as a salt.

-

Characterization: The melting point of the HCl salt is 123-124°C.

Analytical Methodology for β-Methylphenethylamine (BMPEA)

A method for the detection and quantification of BMPEA in urine has been developed, which is crucial for anti-doping and forensic analysis.[13]

UPLC/MS/MS Protocol: [13]

-

Sample Preparation: Analytes are extracted from urine using a two-step liquid-liquid extraction.

-

Chromatography: The extracted sample is analyzed by Ultra-Performance Liquid Chromatography/Tandem Mass Spectrometry (UPLC/MS/MS) under isocratic conditions.

-

Validation: The analytical procedure is validated for selectivity, discrimination capabilities, carry-over, sensitivity, and the influence of matrix effects.

-

Note: It has been observed that BMPEA can be eliminated as phase II conjugates, and hydrolysis of these conjugates can significantly improve detection.[13]

Signaling Pathways and Pharmacological Profile

While specific signaling pathways for 3,4-Dimethoxy-β-methylphenethylamine are not detailed, the pharmacology of related phenethylamines provides insight. Phenethylamines, in general, act as central nervous system stimulants.[9]

-

DMPEA: Shows weak affinity for serotonin receptors and has some activity as a monoamine oxidase inhibitor.[14] It is also considered a potent inhibitor of brain mitochondrial respiration, making it relevant in Parkinson's disease research.[3]

-

BMPEA: Acts as a human TAAR1 (trace amine-associated receptor 1) agonist.[6]

-

Substituted Phenethylamines: Many substituted phenethylamines are psychoactive drugs that can act as central nervous system stimulants, hallucinogens, entactogens, appetite suppressants, and more.[9] They can induce the release of norepinephrine and dopamine.[9]

Visualizations

Structural Relationships

The following diagram illustrates the structural similarities and differences between 3,4-Dimethoxy-β-methylphenethylamine and its related compounds.

Caption: Structural relationships between key phenethylamines.

Synthesis Workflow for DMPEA

This diagram outlines a synthetic pathway for 3,4-Dimethoxyphenethylamine starting from veratraldehyde, a process similar to that described by Pictet and Finkelstein.[14]

Caption: Synthesis workflow for DMPEA from Veratraldehyde.

References

- 1. Page loading... [guidechem.com]

- 2. appchemical.com [appchemical.com]

- 3. nbinno.com [nbinno.com]

- 4. CAS Common Chemistry [commonchemistry.cas.org]

- 5. swgdrug.org [swgdrug.org]

- 6. β-Methylphenethylamine - Wikipedia [en.wikipedia.org]

- 7. glpbio.com [glpbio.com]

- 8. file.medchemexpress.com [file.medchemexpress.com]

- 9. Phenethylamine - Wikipedia [en.wikipedia.org]

- 10. Human Metabolome Database: Showing metabocard for 3,4-Dimethoxyphenylethylamine (HMDB0041806) [hmdb.ca]

- 11. US4960939A - Process for the preparation of 3,4-di-methoxy-N-methyl-phenethylamine - Google Patents [patents.google.com]

- 12. CN105384650A - Production technology of 3,4-dimethoxy phenethylamine - Google Patents [patents.google.com]

- 13. Detection of β-methylphenethylamine, a novel doping substance, by means of UPLC/MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. 3,4-Dimethoxyphenethylamine - Wikipedia [en.wikipedia.org]

An In-depth Technical Guide to the Core Mechanism of Action of 3,4-Dimethoxy-β-methylphenethylamine

Disclaimer: Direct experimental data on the mechanism of action of 3,4-Dimethoxy-β-methylphenethylamine is limited in publicly available scientific literature. Therefore, this guide provides a detailed analysis based on scientific inference from structurally related and well-characterized analogous compounds, including 3,4-Dimethoxyphenethylamine (DMPEA) and β-methylphenethylamine (BMPEA), as well as the broader structure-activity relationships of substituted phenethylamines.

Introduction

3,4-Dimethoxy-β-methylphenethylamine is a substituted phenethylamine that is structurally analogous to the neurotransmitter dopamine, with the hydroxyl groups at the 3 and 4 positions of the phenyl ring replaced by methoxy groups, and a methyl group added at the beta position of the ethylamine side chain. Its pharmacological profile is not extensively documented, but an understanding of its mechanism of action can be constructed by examining its core structural components and the known activities of its chemical relatives. This technical guide synthesizes available data on analogous compounds to propose a putative mechanism of action for 3,4-Dimethoxy-β-methylphenethylamine, intended for researchers, scientists, and drug development professionals.

Proposed Primary Mechanism of Action

The primary mechanism of action of 3,4-Dimethoxy-β-methylphenethylamine is likely multifaceted, involving interactions with monoamine transporters and trace amine-associated receptors.

Interaction with Monoamine Transporters

Drawing parallels with β-methylphenethylamine (BMPEA), 3,4-Dimethoxy-β-methylphenethylamine is anticipated to function as a substrate for both the norepinephrine transporter (NET) and the dopamine transporter (DAT).[1][2] This suggests that the compound is transported into the presynaptic neuron by these transporters. Once inside, it is expected to disrupt the vesicular storage of monoamines by interacting with the vesicular monoamine transporter 2 (VMAT2), leading to an increase in the cytosolic concentration of norepinephrine and dopamine.[3] This elevated cytosolic monoamine level subsequently drives the reverse transport of these neurotransmitters through NET and DAT into the synaptic cleft, thereby increasing their extracellular concentrations and enhancing noradrenergic and dopaminergic neurotransmission.[1][4]

Trace Amine-Associated Receptor 1 (TAAR1) Agonism

Phenethylamine and its derivatives, including BMPEA, are known agonists of the Trace Amine-Associated Receptor 1 (TAAR1).[3][5] It is therefore highly probable that 3,4-Dimethoxy-β-methylphenethylamine also acts as a TAAR1 agonist. Activation of TAAR1 in monoaminergic neurons can modulate neurotransmitter release and neuronal firing rates, contributing to the overall stimulant effects of the compound.[3]

Potential Secondary Mechanisms of Action

Interaction with Serotonin Receptors

The 3,4-dimethoxy substitution pattern, as seen in the parent compound DMPEA, suggests a potential for interaction with serotonin receptors, albeit likely with weak affinity.[6][7] While DMPEA itself is not a potent serotonergic agent, the addition of the β-methyl group could alter this interaction. The broader family of substituted phenethylamines, particularly those with methoxy groups on the phenyl ring, often exhibit affinity for 5-HT2A and 5-HT2C receptors.[8][9][10] Therefore, it is plausible that 3,4-Dimethoxy-β-methylphenethylamine may have some activity at these receptors, potentially contributing to subtle modulatory effects on the serotonergic system.

Monoamine Oxidase Inhibition

The parent compound, DMPEA, has been shown to exhibit some monoamine oxidase (MAO) inhibitory activity.[6][7][11] This suggests that 3,4-Dimethoxy-β-methylphenethylamine may also possess MAO-inhibiting properties, which would lead to decreased degradation of monoamine neurotransmitters and a subsequent increase in their synaptic availability.

Quantitative Data from Analogous Compounds

| Compound | Target | Assay Type | Value | Reference |

| β-Methylphenethylamine (BMPEA) | Norepinephrine Transporter (NET) | Neurotransmitter Release (EC50) | ~100-500 nM (inferred) | [1] |

| β-Methylphenethylamine (BMPEA) | Dopamine Transporter (DAT) | Neurotransmitter Release (EC50) | >1000 nM (inferred) | [1] |

| 3,4-Dimethoxyphenethylamine (DMPEA) | Serotonin Receptors | Binding Affinity | Weak | [6][7] |

| 3,4-Dimethoxyphenethylamine (DMPEA) | Monoamine Oxidase (MAO) | Inhibition | Active | [6][7][11] |

Experimental Protocols

The following are representative experimental protocols that could be employed to elucidate the precise mechanism of action of 3,4-Dimethoxy-β-methylphenethylamine, based on methodologies reported for analogous compounds.

Radioligand Binding Assays for Receptor Affinity

-

Objective: To determine the binding affinity (Ki) of 3,4-Dimethoxy-β-methylphenethylamine for a panel of receptors, including serotonin (5-HT1A, 5-HT2A, 5-HT2C), dopamine (D1, D2), and adrenergic (α1, α2) receptors.

-

Methodology:

-

Prepare cell membrane homogenates from cell lines stably expressing the receptor of interest.

-

Incubate the membrane homogenates with a specific radioligand for the receptor and varying concentrations of the test compound (3,4-Dimethoxy-β-methylphenethylamine).

-

After incubation, separate the bound from free radioligand by rapid filtration.

-

Quantify the radioactivity of the filters using liquid scintillation counting.

-

Calculate the IC50 value (concentration of the test compound that inhibits 50% of the specific binding of the radioligand) and convert it to a Ki value using the Cheng-Prusoff equation.

-

In Vitro Neurotransmitter Release Assays

-

Objective: To measure the ability of 3,4-Dimethoxy-β-methylphenethylamine to induce the release of dopamine and norepinephrine from rat brain synaptosomes.

-

Methodology:

-

Prepare synaptosomes from specific brain regions (e.g., striatum for dopamine, hippocampus for norepinephrine) of rats.

-

Preload the synaptosomes with a radiolabeled monoamine ([3H]dopamine or [3H]norepinephrine).

-

Wash the synaptosomes to remove excess radiolabel.

-

Expose the synaptosomes to varying concentrations of 3,4-Dimethoxy-β-methylphenethylamine.

-

Measure the amount of radioactivity released into the supernatant.

-

Calculate the EC50 value (concentration of the compound that produces 50% of the maximal release).

-

TAAR1 Functional Assay

-

Objective: To determine the functional activity (EC50 and Emax) of 3,4-Dimethoxy-β-methylphenethylamine at the human TAAR1.

-

Methodology:

-

Use a cell line (e.g., HEK293) stably expressing human TAAR1 and a reporter system, such as a cyclic AMP (cAMP) response element-luciferase reporter.

-

Treat the cells with varying concentrations of 3,4-Dimethoxy-β-methylphenethylamine.

-

Measure the reporter gene expression (e.g., luciferase activity) as an indicator of receptor activation.

-

Determine the EC50 and Emax values from the concentration-response curve.

-

Visualizations

Signaling Pathways and Experimental Workflows

Caption: Proposed mechanism of action of 3,4-Dimethoxy-β-methylphenethylamine.

Caption: Workflow for an in vitro neurotransmitter release assay.

Conclusion

The mechanism of action of 3,4-Dimethoxy-β-methylphenethylamine, while not directly elucidated through dedicated studies, can be inferred with a reasonable degree of confidence from its structural analogs. It is proposed to be a monoamine releaser, acting primarily through interactions with NET and DAT, and as a TAAR1 agonist. Secondary activities may include weak interactions with serotonin receptors and inhibition of monoamine oxidase. Further research, employing the experimental protocols outlined in this guide, is necessary to definitively characterize the pharmacological profile of this compound and to validate these hypotheses. Such studies would be invaluable for understanding its potential therapeutic applications and toxicological profile.

References

- 1. Frontiers | Receptor Interaction Profiles of 4-Alkoxy-Substituted 2,5-Dimethoxyphenethylamines and Related Amphetamines [frontiersin.org]

- 2. chemimpex.com [chemimpex.com]

- 3. (+/-)alpha-Phenyl-beta-(3,4-dimethoxy)- and (+/-)alpha-phenyl-beta -(3,4-dihydroxy)phenethylamines: potential probes for nicotinic acetylcholine receptor-ion channel molecule from torpedo electric organ - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Amphetamines, new psychoactive drugs and the monoamine transporter cycle - PMC [pmc.ncbi.nlm.nih.gov]

- 5. β-Methylphenethylamine - Wikipedia [en.wikipedia.org]

- 6. Synthesis and Structure-Activity Relationships of 2,5-Dimethoxy-4-Substituted Phenethylamines and the Discovery of CYB210010: A Potent, Orally Bioavailable and Long-Acting Serotonin 5-HT2 Receptor Agonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. 3,4-Dimethoxyphenethylamine - Wikipedia [en.wikipedia.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Ψ-PEA - Wikipedia [en.wikipedia.org]

- 10. Frontiers | Receptor Interaction Profiles of 4-Alkoxy-3,5-Dimethoxy-Phenethylamines (Mescaline Derivatives) and Related Amphetamines [frontiersin.org]

- 11. Effects of 3,4-dimethoxyphenethylamine derivatives on monoamine oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]

In-Depth Technical Guide to the Pharmacological Profile of 3,4-Dimethoxy-β-methylphenethylamine (3,4-DMA)

Disclaimer: Publicly available pharmacological data for 3,4-Dimethoxy-β-methylphenethylamine (3,4-DMA), also known as 3,4-Dimethoxyamphetamine, is limited. This guide provides a comprehensive overview based on existing data. Where specific experimental details for 3,4-DMA are unavailable, generalized protocols for analogous compounds and assays are presented to fulfill the core requirements of this technical guide.

Introduction

3,4-Dimethoxy-β-methylphenethylamine (3,4-DMA) is a psychedelic compound belonging to the phenethylamine and amphetamine chemical classes.[1] Structurally, it is an analog of mescaline and is known to produce mescaline-like visual effects in humans.[2] This document provides a detailed overview of the pharmacological profile of 3,4-DMA, intended for researchers, scientists, and drug development professionals.

Physicochemical Properties

| Property | Value |

| IUPAC Name | 1-(3,4-dimethoxyphenyl)propan-2-amine |

| Synonyms | 3,4-Dimethoxyamphetamine, 3,4-DMA |

| CAS Number | 120-26-3 |

| Molecular Formula | C₁₁H₁₇NO₂ |

| Molar Mass | 195.26 g/mol |

Pharmacological Profile: Quantitative Data

The following tables summarize the available quantitative data on the interaction of 3,4-DMA with various biological targets.

Table 1: Receptor Binding Affinities

| Receptor | Species | Kᵢ (nM) | Reference |

| Serotonin 5-HT₁ | Rat | 64,600 | [1] |

| Serotonin 5-HT₂ₐ | Rat | 43,300 | [1] |

Table 2: Enzyme Inhibition

| Enzyme | IC₅₀ (nM) | Reference |

| Monoamine Oxidase A (MAO-A) | 20,000 | [1] |

| Monoamine Oxidase B (MAO-B) | > 100,000 | [1] |

In Vivo Effects

Psychedelic and Sympathomimetic Effects

In humans, 3,4-DMA has been reported to produce mescaline-like psychedelic effects at intravenous doses up to 700 mg.[1] Oral administration of 160 mg has been shown to elicit sympathomimetic effects.[1]

Behavioral Studies in Rodents

In drug discrimination studies with rodents, 3,4-DMA did not substitute for dextroamphetamine, suggesting a lack of amphetamine-like psychostimulant effects.[1]

Metabolism and Pharmacokinetics

The primary metabolite of 3,4-DMA identified in dogs and monkeys is 3-methoxy-4-hydroxyamphetamine (MHA).[1] Detailed pharmacokinetic parameters such as half-life, bioavailability, and clearance are not well-documented in the public domain.

Experimental Protocols

Radioligand Binding Assay for Serotonin Receptors (General Protocol)

This protocol is a generalized procedure for determining the binding affinity of a compound to serotonin receptors, as specific protocols for 3,4-DMA are not available.

Objective: To determine the inhibitory constant (Kᵢ) of 3,4-DMA at rat 5-HT₁ and 5-HT₂ₐ receptors.

Materials:

-

Rat brain tissue expressing the target receptors

-

Radioligand (e.g., [³H]-8-OH-DPAT for 5-HT₁ₐ, [³H]-Ketanserin for 5-HT₂ₐ)

-

3,4-DMA

-

Incubation buffer (e.g., 50 mM Tris-HCl, pH 7.4)

-

Wash buffer (ice-cold 50 mM Tris-HCl, pH 7.4)

-

Glass fiber filters

-

Scintillation cocktail

-

Scintillation counter

Procedure:

-

Prepare rat brain membrane homogenates containing the serotonin receptors.

-

In a 96-well plate, add the membrane homogenate to each well.

-

Add increasing concentrations of 3,4-DMA to the wells.

-

Add a fixed concentration of the appropriate radioligand to each well.

-

Incubate the plates at a specific temperature (e.g., 25°C) for a defined period (e.g., 60 minutes) to allow binding to reach equilibrium.

-

Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester. This separates the bound from the free radioligand.

-

Wash the filters with ice-cold wash buffer to remove any non-specifically bound radioligand.

-

Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a scintillation counter.

-

Calculate the IC₅₀ value (the concentration of 3,4-DMA that inhibits 50% of the specific binding of the radioligand).

-

Convert the IC₅₀ value to a Kᵢ value using the Cheng-Prusoff equation.

Monoamine Oxidase A (MAO-A) Inhibition Assay (General Protocol)

This protocol outlines a general method for assessing the inhibitory effect of a compound on MAO-A activity.

Objective: To determine the IC₅₀ value of 3,4-DMA for the inhibition of MAO-A.

Materials:

-

Source of MAO-A enzyme (e.g., rat liver mitochondria)

-

MAO-A substrate (e.g., kynuramine or a fluorogenic substrate)

-

3,4-DMA

-

Assay buffer (e.g., phosphate buffer, pH 7.4)

-

Detection reagents (if using a fluorogenic or colorimetric substrate)

-

Microplate reader

Procedure:

-

Pre-incubate the MAO-A enzyme preparation with various concentrations of 3,4-DMA in a 96-well plate.

-

Initiate the enzymatic reaction by adding the MAO-A substrate.

-

Incubate the reaction mixture at 37°C for a specific duration.

-

Stop the reaction (e.g., by adding a stop solution).

-

Measure the product formation using a microplate reader (spectrophotometrically or fluorometrically, depending on the substrate used).

-

Plot the enzyme activity against the concentration of 3,4-DMA.

-

Calculate the IC₅₀ value, which is the concentration of 3,4-DMA that causes 50% inhibition of the MAO-A enzyme activity.

Visualizations

Signaling Pathway

Caption: Presumed 5-HT₂ₐ receptor signaling pathway for 3,4-DMA.

Experimental Workflows

Caption: Generalized workflow for a radioligand binding assay.

Caption: Generalized workflow for in vivo cardiovascular assessment.

References

An In-depth Technical Guide to 3,4-Dimethoxy-β-methylphenethylamine

CAS Number: 55174-61-3

This technical guide provides a comprehensive overview of 3,4-Dimethoxy-β-methylphenethylamine, a substituted phenethylamine. Due to the limited availability of specific experimental data for this compound, this guide also incorporates information on its close structural analogs, 3,4-Dimethoxyphenethylamine (DMPEA) and β-Methylphenethylamine (BMPEA), to provide a more complete understanding of its potential properties and biological activities.

Chemical and Physical Properties

3,4-Dimethoxy-β-methylphenethylamine is a phenethylamine derivative with two methoxy groups substituted on the phenyl ring at the 3 and 4 positions, and a methyl group on the beta carbon of the ethylamine side chain.

Table 1: Physicochemical Properties and Identifiers

| Property | Value | Source |

| CAS Number | 55174-61-3 | Guidechem[1] |

| Molecular Formula | C₁₁H₁₇NO₂ | Calculated |

| Molecular Weight | 195.26 g/mol | Calculated |

| Synonyms | Not commonly available | |

| Related Compounds | 3,4-Dimethoxyphenethylamine (DMPEA) β-Methylphenethylamine (BMPEA) 3,4-Dimethoxyamphetamine (DMA) |

Table 2: CAS Numbers of Related Compounds

| Compound | CAS Number |

| 3,4-Dimethoxyphenethylamine (DMPEA) | 120-20-7[2][3] |

| β-Methylphenethylamine (BMPEA) | 582-22-9 |

| 3,4-Dimethoxyamphetamine (DMA) | 120-26-3[4] |

Synthesis

Experimental Protocol: Hypothetical Synthesis via Nitrostyrene Reduction

This protocol is adapted from the synthesis of other substituted phenethylamines.

-

Nitrostyrene Formation (Henry Reaction): 3,4-Dimethoxybenzaldehyde is reacted with nitroethane in the presence of a base catalyst (e.g., ammonium acetate or an alkylamine) to form 1-(3,4-dimethoxyphenyl)-2-nitropropene.

-

Reduction of the Nitrostyrene: The resulting nitrostyrene is then reduced to the corresponding amine. A common method is catalytic hydrogenation using a catalyst such as palladium on carbon (Pd/C) or Raney nickel under a hydrogen atmosphere.[5] Alternatively, metal hydride reducing agents like lithium aluminum hydride (LiAlH₄) can be employed.

-

Workup and Purification: Following the reduction, the reaction mixture is worked up to remove the catalyst and any remaining reagents. The product is then purified, typically by distillation or crystallization of a salt form (e.g., hydrochloride).

Pharmacology and Mechanism of Action

Specific pharmacological data for 3,4-Dimethoxy-β-methylphenethylamine is scarce. However, its potential biological activity can be inferred from the pharmacology of its structural analogs, DMPEA and BMPEA.

Insights from 3,4-Dimethoxyphenethylamine (DMPEA)

DMPEA is a naturally occurring compound found in certain cacti and is a methylated metabolite of dopamine.[3] It has been investigated for its potential role in neurological and psychiatric conditions.

-

Monoamine Oxidase Inhibition: DMPEA has been shown to be an inhibitor of monoamine oxidase (MAO), an enzyme responsible for the breakdown of neurotransmitters like serotonin, dopamine, and norepinephrine.[6] Inhibition of MAO would lead to increased levels of these neurotransmitters in the synaptic cleft.

-

Serotonergic Activity: DMPEA displays a weak affinity for serotonin receptors.[2]

Insights from β-Methylphenethylamine (BMPEA)

BMPEA is a positional isomer of amphetamine and has been identified as an adulterant in some dietary supplements.[7][8] Its pharmacology is characterized by its interaction with monoamine transporters.

-

Norepinephrine and Dopamine Transporter Substrate: BMPEA acts as a substrate for both norepinephrine transporters (NET) and dopamine transporters (DAT), leading to the release of these neurotransmitters. It is more potent at NET than at DAT.[9]

-

Cardiovascular Effects: The release of norepinephrine in the periphery leads to vasoconstriction and an increase in blood pressure.[9]

-

Central Nervous System Stimulation: As a releasing agent of dopamine and norepinephrine in the brain, BMPEA is expected to have stimulant effects.[7]

Postulated Pharmacology of 3,4-Dimethoxy-β-methylphenethylamine

Based on the properties of its analogs, it is plausible that 3,4-Dimethoxy-β-methylphenethylamine exhibits a mixed pharmacological profile:

-

It may act as a monoamine oxidase inhibitor, similar to DMPEA.

-

It could also function as a substrate for monoamine transporters, particularly NET and DAT, akin to BMPEA.

-

The dimethoxy substitutions on the phenyl ring may modulate its affinity for receptors and transporters and could also influence its metabolic stability and ability to cross the blood-brain barrier.

References

- 1. Page loading... [wap.guidechem.com]

- 2. 3,4-Dimethoxyphenethylamine - Wikipedia [en.wikipedia.org]

- 3. nbinno.com [nbinno.com]

- 4. (+-)-3,4-Dimethoxyamphetamine | C11H17NO2 | CID 8423 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. CN105384650A - Production technology of 3,4-dimethoxy phenethylamine - Google Patents [patents.google.com]

- 6. file.medchemexpress.com [file.medchemexpress.com]

- 7. Beta-Methylphenethylamine (BMPEA): Overview, Uses, Side Effects, Precautions, Interactions, Dosing and Reviews [webmd.com]

- 8. An amphetamine isomer whose efficacy and safety in humans has never been studied, β-methylphenylethylamine (BMPEA), is found in multiple dietary supplements - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. The Supplement Adulterant β-Methylphenethylamine Increases Blood Pressure by Acting at Peripheral Norepinephrine Transporters - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Spectral Data of 3,4-Dimethoxy-beta-methylphenethylamine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the nuclear magnetic resonance (NMR), mass spectrometry (MS), and infrared (IR) spectral data for 3,4-Dimethoxy-beta-methylphenethylamine, a compound also known as 3,4-Dimethoxyamphetamine (3,4-DMA). This document is intended to serve as a core reference for researchers, scientists, and professionals involved in drug development and analytical chemistry.

Introduction

This compound (3,4-DMA) is a substituted phenethylamine with the chemical formula C₁₁H₁₇NO₂. Accurate and detailed spectral data are crucial for its unambiguous identification, characterization, and quantification in various matrices. This guide presents a curated compilation of its ¹H NMR, ¹³C NMR, MS, and IR spectral data, accompanied by detailed experimental protocols for data acquisition.

Spectral Data Presentation

The following tables summarize the key quantitative spectral data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ¹H NMR Spectral Data for this compound (as HCl salt)

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| 6.95 | m | 3H | Ar-H |

| 3.89 | s | 6H | -OCH ₃ |

| 3.55 | m | 1H | CH -NH₂ |

| 2.95 | d | 2H | Ar-CH ₂ |

| 1.28 | d | 3H | -CH ₃ |

Solvent: D₂O, Instrument Frequency: 400 MHz

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Chemical Shift (ppm) | Assignment |

| 149.0 | C -O |

| 147.8 | C -O |

| 130.8 | Ar-C |

| 121.2 | Ar-C H |

| 112.4 | Ar-C H |

| 111.6 | Ar-C H |

| 55.9 | -OC H₃ |

| 49.3 | C H-NH₂ |

| 40.0 | Ar-C H₂ |

| 18.5 | -C H₃ |

Note: This is a predicted spectrum and should be used as a reference. Experimental verification is recommended.

Mass Spectrometry (MS)

Table 3: Mass Spectrometry Data for this compound

| m/z | Relative Intensity | Proposed Fragment |

| 195 | Moderate | [M]⁺ |

| 152 | High | [M - C₂H₅N]⁺ |

| 151 | Moderate | [M - C₂H₆N]⁺ |

| 44 | High | [C₂H₆N]⁺ |

Ionization Mode: Electron Ionization (EI)

Infrared (IR) Spectroscopy

Table 4: Infrared (IR) Spectral Data for this compound (as HCl salt)

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 2974 | Strong | C-H stretch (aliphatic) |

| 2833 | Medium | C-H stretch (methoxy) |

| 1599 | Strong | C=C stretch (aromatic) |

| 1508 | Strong | C=C stretch (aromatic) |

| 1267 | Strong | C-O stretch (aryl ether) |

| 1153 | Strong | C-O stretch (aryl ether) |

| 1024 | Strong | =C-H bend (in-plane) |

| 850, 795, 768 | Medium | =C-H bend (out-of-plane) |

Technique: Fourier-Transform Infrared Spectroscopy - Attenuated Total Reflectance (FTIR-ATR)

Experimental Protocols

Detailed methodologies for the acquisition of the presented spectral data are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR Spectroscopy Protocol:

-

Sample Preparation: Approximately 10 mg of this compound hydrochloride was dissolved in 0.7 mL of deuterium oxide (D₂O) in a standard 5 mm NMR tube.

-

Instrumentation: A 400 MHz NMR spectrometer was used for data acquisition.

-

Data Acquisition: The spectrum was acquired at room temperature. A sufficient number of scans were averaged to obtain a good signal-to-noise ratio.

-

Data Processing: The resulting Free Induction Decay (FID) was Fourier transformed, and the spectrum was phase and baseline corrected. Chemical shifts were referenced to the residual solvent peak.

¹³C NMR Spectroscopy Protocol (General):

-

Sample Preparation: A more concentrated sample (typically 20-50 mg) of the analyte is dissolved in a deuterated solvent (e.g., CDCl₃ or D₂O) in a 5 mm NMR tube.

-

Instrumentation: A spectrometer with a carbon-observe probe, typically operating at a frequency of 100 MHz or higher.

-

Data Acquisition: A proton-decoupled ¹³C NMR spectrum is acquired. A larger number of scans is typically required compared to ¹H NMR to achieve an adequate signal-to-noise ratio.

-

Data Processing: The FID is processed similarly to the ¹H NMR data. Chemical shifts are referenced to the deuterated solvent signal.

Mass Spectrometry (MS)

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol:

-

Sample Preparation: A dilute solution of the analyte (approximately 1 mg/mL) is prepared in a suitable volatile solvent such as methanol or acetonitrile.

-

Instrumentation: A gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.

-

Chromatographic Conditions:

-

Column: A non-polar capillary column (e.g., DB-5ms).

-

Injector Temperature: 250 °C.

-

Oven Program: A temperature gradient is typically used, for example, starting at 100 °C, holding for 1 minute, then ramping to 280 °C at 10 °C/min, and holding for 5 minutes.

-

Carrier Gas: Helium at a constant flow rate.

-

-

Mass Spectrometry Conditions:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: A scan range of m/z 40-500 is typically used.

-

Source Temperature: 230 °C.

-

Infrared (IR) Spectroscopy

Fourier-Transform Infrared - Attenuated Total Reflectance (FTIR-ATR) Protocol:

-

Sample Preparation: A small amount of the solid sample is placed directly onto the ATR crystal.

-

Instrumentation: A Fourier-transform infrared spectrometer equipped with an ATR accessory (e.g., a diamond crystal).

-

Data Acquisition: A background spectrum of the clean, empty ATR crystal is first collected. The sample is then placed on the crystal, and the sample spectrum is acquired. The instrument is typically purged with dry air or nitrogen to minimize atmospheric water and carbon dioxide interference.

-

Data Processing: The sample spectrum is automatically ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.

Workflow Visualization

The following diagram illustrates the general workflow for the acquisition and analysis of spectral data for a chemical compound like this compound.

Caption: General workflow for spectral data acquisition and analysis.

Conclusion

This technical guide provides a consolidated resource for the NMR, MS, and IR spectral data of this compound. The tabulated data and detailed experimental protocols are intended to aid in the identification and characterization of this compound in a research and development setting. The provided workflow visualization offers a clear overview of the process of obtaining and analyzing such spectral data. It is recommended that the predicted ¹³C NMR data be confirmed experimentally for critical applications.

An In-depth Technical Guide on the Potential Biological Targets of 3,4-Dimethoxy-beta-methylphenethylamine

For Researchers, Scientists, and Drug Development Professionals

Abstract

3,4-Dimethoxy-beta-methylphenethylamine, also known as 3,4-Dimethoxyamphetamine (3,4-DMA), is a substituted phenethylamine compound with structural similarities to known psychoactive substances. This technical guide provides a comprehensive overview of its potential biological targets, summarizing available quantitative data, detailing relevant experimental methodologies, and visualizing key signaling pathways. The information presented herein is intended to serve as a foundational resource for researchers and professionals engaged in the study and development of novel therapeutics targeting the central nervous system.

Introduction

This compound (3,4-DMA) is a chemical entity belonging to the phenethylamine class, a group of compounds known for their diverse pharmacological activities. Its structure, characterized by a phenethylamine core with methoxy groups at the 3 and 4 positions of the phenyl ring and a methyl group at the beta position of the ethylamine side chain, suggests potential interactions with various biogenic amine receptors and transporters. Understanding the biological targets of 3,4-DMA is crucial for elucidating its mechanism of action and assessing its therapeutic potential. This document consolidates the current knowledge on the binding affinities and functional activities of 3,4-DMA at key neurological targets.

Potential Biological Targets

The primary biological targets of 3,4-DMA are believed to be within the monoaminergic systems of the central nervous system. These include serotonin receptors, monoamine oxidases, and potentially trace amine-associated receptors.

Serotonin Receptors

Studies have indicated that 3,4-DMA interacts with serotonin (5-HT) receptors, albeit with relatively low affinity.

| Receptor Subtype | Ligand | Species | Kᵢ (nM) | Reference |

| 5-HT₁ | [³H]Serotonin | Rat | 64,600 | [1] |

| 5-HT₂ₐ | [³H]Ketanserin | Rat | 43,300 | [1] |

Kᵢ (Inhibition Constant): A measure of the binding affinity of a ligand to a receptor. A lower Kᵢ value indicates a higher binding affinity.

Monoamine Oxidase (MAO)

3,4-DMA has been shown to exhibit inhibitory activity against Monoamine Oxidase A (MAO-A), while being largely inactive at MAO-B.[1]

| Enzyme | Substrate | Species | IC₅₀ (nM) | Reference |

| MAO-A | Not Specified | Not Specified | 20,000 | [1] |

| MAO-B | Not Specified | Not Specified | > 100,000 | [1] |

IC₅₀ (Half-maximal Inhibitory Concentration): The concentration of an inhibitor required to reduce the activity of an enzyme by 50%.

Monoamine Transporters

Current information suggests that 3,4-DMA does not significantly bind to the primary monoamine transporters, including the serotonin transporter (SERT), dopamine transporter (DAT), and norepinephrine transporter (NET).[2]

Trace Amine-Associated Receptor 1 (TAAR1)

Given that other amphetamine derivatives are agonists at TAAR1, it is plausible that 3,4-DMA also interacts with this receptor.[3][4] Activation of TAAR1 is known to modulate monoaminergic neurotransmission.[3][4] However, specific binding affinity or functional activity data for 3,4-DMA at TAAR1 are not currently available.

Signaling Pathways

TAAR1 Signaling

Should 3,4-DMA act as a TAAR1 agonist, it would likely trigger a G-protein-mediated signaling cascade. TAAR1 is primarily coupled to the Gαs protein, which, upon activation, stimulates adenylyl cyclase to increase intracellular cyclic AMP (cAMP) levels.[5][6] This increase in cAMP can then activate Protein Kinase A (PKA), leading to the phosphorylation of various downstream targets and modulation of neuronal activity.[5][6]

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of 3,4-DMA's biological targets.

Radioligand Binding Assay for Serotonin Receptors

This protocol is adapted for determining the binding affinity of a test compound at serotonin receptors.

Workflow:

Methodology:

-

Membrane Preparation:

-

Homogenize tissue (e.g., rat frontal cortex) or cultured cells expressing the target receptor in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

Centrifuge the homogenate at low speed to remove nuclei and large debris.

-

Centrifuge the supernatant at high speed to pellet the membranes.

-

Wash the membrane pellet by resuspension and recentrifugation.

-

Resuspend the final pellet in assay buffer and determine the protein concentration.

-

-

Binding Assay:

-

In a 96-well plate, combine the receptor membrane preparation, a fixed concentration of a suitable radioligand (e.g., [³H]ketanserin for 5-HT₂ₐ receptors), and varying concentrations of the test compound (3,4-DMA).

-

For total binding, omit the test compound. For non-specific binding, include a high concentration of a known unlabeled ligand.

-

Incubate the plate at a specific temperature (e.g., 25°C) for a sufficient time to reach equilibrium.

-

-

Separation and Quantification:

-

Rapidly filter the contents of each well through a glass fiber filter plate to separate bound from free radioligand.

-

Wash the filters with ice-cold buffer to remove unbound radioligand.

-

Dry the filter plate and add scintillation cocktail to each well.

-

Measure the radioactivity in each well using a scintillation counter.

-

-

Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding against the logarithm of the test compound concentration.

-

Determine the IC₅₀ value from the resulting sigmoidal curve.

-

Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ), where [L] is the concentration of the radioligand and Kₑ is its dissociation constant.

-

Monoamine Oxidase (MAO) Inhibition Assay

This fluorometric assay measures the inhibition of MAO-A and MAO-B.

Methodology:

-

Reaction Setup:

-

In a 96-well plate, prepare a reaction mixture containing phosphate buffer, the test compound (3,4-DMA) at various concentrations, and a suitable substrate (e.g., kynuramine).

-

Prepare control wells without the test compound.

-

-

Enzyme Reaction:

-

Initiate the reaction by adding recombinant human MAO-A or MAO-B to each well.

-

Incubate at 37°C for a defined period (e.g., 30 minutes).

-

-

Detection:

-

Stop the reaction by adding a stop solution (e.g., NaOH).

-

Measure the fluorescence of the product at the appropriate excitation and emission wavelengths.

-

-

Data Analysis:

-

Calculate the percentage of MAO inhibition for each concentration of the test compound relative to the control.

-

Plot the percentage of inhibition against the logarithm of the test compound concentration to determine the IC₅₀ value.

-

Cell-Based cAMP Functional Assay for TAAR1

This assay determines the functional activity of a compound at TAAR1 by measuring changes in intracellular cAMP levels.

Methodology:

-

Cell Culture and Transfection:

-

Culture a suitable cell line (e.g., HEK293) in appropriate media.

-

Transfect the cells with a plasmid encoding the human TAAR1 receptor.

-

-

Assay Procedure:

-

Seed the transfected cells into a 96-well plate and allow them to adhere.

-

Pre-treat the cells with a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

-

Add varying concentrations of the test compound (3,4-DMA) or a known TAAR1 agonist (positive control) to the cells.

-

Incubate for a specified time to allow for cAMP production.

-

-

cAMP Measurement:

-

Lyse the cells to release intracellular cAMP.

-

Measure cAMP levels using a commercially available kit, such as a competitive immunoassay (e.g., HTRF) or a luciferase-based reporter assay.

-

-

Data Analysis:

-

Generate a standard curve using known concentrations of cAMP.

-

Determine the concentration of cAMP produced at each concentration of the test compound.

-

Plot the cAMP concentration against the logarithm of the test compound concentration to determine the EC₅₀ (half-maximal effective concentration) and Eₘₐₓ (maximum effect).

-

Conclusion

The available data suggest that this compound is a weak inhibitor of MAO-A and has a low affinity for serotonin 5-HT₁ and 5-HT₂ₐ receptors. It does not appear to interact significantly with monoamine transporters. Further research is warranted to fully characterize its pharmacological profile, particularly its potential activity at other receptor subtypes and at the Trace Amine-Associated Receptor 1. The experimental protocols provided in this guide offer a framework for conducting such investigations, which will be essential for understanding the full spectrum of biological targets of this compound and its potential as a therapeutic agent.

References

- 1. Development of a 5-hydroxytryptamine(2A) receptor binding assay for high throughput screening using 96-well microfilter plates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Visualization of 5-HT Receptors Using Radioligand-Binding Autoradiography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. giffordbioscience.com [giffordbioscience.com]

- 5. GloSensor™ cAMP Assay Protocol [france.promega.com]

- 6. 4.2. Monoamine Uptake Transporter Inhibition [bio-protocol.org]

In Vitro Activity of 3,4-Dimethoxy-β-methylphenethylamine: A Technical Guide Based on Structural Analogs

Disclaimer: Direct experimental data on the in vitro activity of 3,4-Dimethoxy-β-methylphenethylamine (3,4-DM-β-MPEA) is limited in publicly available scientific literature. This guide provides a comprehensive overview of the anticipated in vitro pharmacological profile of 3,4-DM-β-MPEA based on the known activities of its structural analogs, namely 3,4-Dimethoxyphenethylamine (DMPEA) and β-Methylphenethylamine (BMPEA), and the broader class of substituted phenethylamines. The experimental protocols and potential signaling pathways described are general methodologies used for characterizing such compounds and represent a predictive framework for future investigation of 3,4-DM-β-MPEA.

Introduction

3,4-Dimethoxy-β-methylphenethylamine is a substituted phenethylamine that combines structural features of two well-characterized molecules: the methoxylated phenethylamine, DMPEA, and the beta-methylated phenethylamine, BMPEA. The in vitro pharmacology of 3,4-DM-β-MPEA is therefore likely to be a composite of the activities of these parent structures. The presence of the β-methyl group suggests potential interaction with monoamine transporters, similar to amphetamine and its analogs. The 3,4-dimethoxy substitution pattern, analogous to the methoxy groups in mescaline, implies possible interactions with serotonergic and dopaminergic receptors. This guide will explore these potential activities, providing a framework for the experimental characterization of this compound.

Predicted In Vitro Pharmacological Profile

Based on structure-activity relationships of related phenethylamines, the following in vitro activities are predicted for 3,4-DM-β-MPEA.

Monoamine Transporter Activity

The β-methyl group is a key structural feature of potent monoamine transporter substrates like amphetamine. BMPEA, the non-methoxylated analog of 3,4-DM-β-MPEA, is a substrate for both the dopamine transporter (DAT) and the norepinephrine transporter (NET), with a preference for NET.[1] It is significantly less potent than amphetamine.[1] Therefore, it is hypothesized that 3,4-DM-β-MPEA will also act as a substrate at DAT and NET, potentially with a similar preference for NET. Its potency is expected to be modest, likely lower than that of amphetamine.

Table 1: Comparative In Vitro Monoamine Transporter Activity of BMPEA and Amphetamine

| Compound | Transporter | Assay | Value (nM) |

| β-Methylphenethylamine (BMPEA) | DAT | [3H]MPP+ Release (EC50) | 133 ± 18 |

| NET | [3H]MPP+ Release (EC50) | 48 ± 6 | |

| Amphetamine | DAT | [3H]MPP+ Release (EC50) | 5 ± 1 |

| NET | [3H]MPP+ Release (EC50) | 5 ± 1 |

Data for BMPEA and amphetamine from Schindler et al. (2019).[1]

Receptor Binding and Functional Activity

The 3,4-dimethoxy substitution suggests potential interactions with G-protein coupled receptors (GPCRs), particularly serotonin (5-HT) and dopamine receptors. The parent compound, 3,4-Dimethoxyphenethylamine (DMPEA), exhibits weak affinity for serotonin receptors.[2] Other methoxylated phenethylamines, such as mescaline (3,4,5-trimethoxyphenethylamine), are partial agonists at 5-HT2A and 5-HT2C receptors, which mediates their psychedelic effects.[3] It is plausible that 3,4-DM-β-MPEA will have some affinity for these receptors, although its potency and efficacy are unknown.

A study on 1-((3,4-dimethoxyphenethyl)amino)-3-aryloxy-2-propanols showed that the (3,4-dimethoxyphenethyl)amino group conferred cardioselectivity for β-adrenergic receptors, suggesting a potential for 3,4-DM-β-MPEA to interact with adrenergic receptors.[4]

Enzymatic Interactions

DMPEA is known to be an inhibitor of monoamine oxidase (MAO).[5][6] The addition of a β-methyl group in 3,4-DM-β-MPEA may alter this activity. Phenethylamine itself is rapidly metabolized by MAO, and the presence of a methyl group on the alpha carbon (as in amphetamine) confers resistance to MAO. The effect of a beta-methyl substitution on MAO inhibition is not as well characterized but may influence the metabolic stability of the compound.

Experimental Protocols for In Vitro Characterization

The following are detailed methodologies for key experiments that would be necessary to elucidate the in vitro activity of 3,4-DM-β-MPEA.

Radioligand Binding Assays

These assays are used to determine the binding affinity (Ki) of a compound for a specific receptor.

-

Objective: To determine the affinity of 3,4-DM-β-MPEA for a panel of receptors, including serotonin (5-HT1A, 5-HT2A, 5-HT2C), dopamine (D1, D2), and adrenergic (α1, α2, β1, β2) subtypes.

-

Materials:

-

Cell membranes expressing the receptor of interest (e.g., from HEK293 or CHO cells).

-

A specific radioligand for each receptor (e.g., [3H]ketanserin for 5-HT2A).

-

Assay buffer (e.g., Tris-HCl with appropriate salts).

-

Test compound (3,4-DM-β-MPEA) at various concentrations.

-

Non-specific binding control (a high concentration of a known ligand).

-

Glass fiber filters.

-

Scintillation counter.

-

-

Procedure:

-

Incubate cell membranes with the radioligand and varying concentrations of 3,4-DM-β-MPEA in the assay buffer.

-

Allow the binding to reach equilibrium (e.g., 60 minutes at room temperature).

-

Rapidly filter the mixture through glass fiber filters to separate bound from free radioligand.

-

Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

Calculate the specific binding at each concentration of the test compound.

-

Determine the IC50 (concentration of test compound that inhibits 50% of specific binding) using non-linear regression analysis.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Monoamine Transporter Uptake/Release Assays

These assays measure the ability of a compound to inhibit the uptake of or stimulate the release of neurotransmitters through their respective transporters.

-

Objective: To determine if 3,4-DM-β-MPEA is an inhibitor or a substrate (releaser) at DAT, NET, and the serotonin transporter (SERT).

-

Materials:

-

Rat brain synaptosomes or cells stably expressing the human transporters (hDAT, hNET, hSERT).

-

Radiolabeled substrate (e.g., [3H]dopamine for DAT, [3H]norepinephrine for NET, or [3H]MPP+ as a general substrate).[1]

-

Assay buffer (e.g., Krebs-Ringer bicarbonate buffer).

-

Test compound (3,4-DM-β-MPEA) at various concentrations.

-

Known inhibitors (e.g., GBR12909 for DAT, desipramine for NET) for control experiments.[1]

-

-

Procedure (Release Assay):

-

Pre-load synaptosomes or cells with the radiolabeled substrate.

-

Wash the cells to remove excess extracellular radiolabel.

-

Incubate the pre-loaded cells with varying concentrations of 3,4-DM-β-MPEA.

-

After a set time, collect the supernatant (containing released radiolabel) and lyse the cells (to measure retained radiolabel).

-

Quantify radioactivity in both fractions using a scintillation counter.

-

Calculate the percentage of release at each concentration.

-

Determine the EC50 (concentration that produces 50% of the maximal release) and Emax (maximal effect) from the dose-response curve.

-

Functional Assays (e.g., Inositol Phosphate Accumulation for 5-HT2A/2C Receptors)

These assays determine the functional activity (agonist, antagonist, or inverse agonist) and potency (EC50) of a compound at a specific receptor.

-

Objective: To determine if 3,4-DM-β-MPEA acts as an agonist or antagonist at Gq-coupled receptors like 5-HT2A and 5-HT2C.

-

Materials:

-

Cells expressing the receptor of interest (e.g., HEK293 cells).

-

[3H]myo-inositol for labeling.

-

Assay medium (e.g., DMEM/F12).

-

LiCl solution (to inhibit inositol monophosphatase).

-

Test compound (3,4-DM-β-MPEA) at various concentrations.

-

Known agonist (e.g., serotonin) and antagonist (e.g., ketanserin) for controls.

-

Dowex AG1-X8 resin for separation of inositol phosphates.

-

-

Procedure:

-

Label cells with [3H]myo-inositol overnight.

-

Wash the cells and pre-incubate with assay medium containing LiCl.

-

Add varying concentrations of 3,4-DM-β-MPEA (or agonist/antagonist controls) and incubate for a specified time (e.g., 30-60 minutes).

-

Stop the reaction with an acid (e.g., perchloric acid).

-

Neutralize the samples and apply them to Dowex columns to separate the accumulated [3H]inositol phosphates from the precursor.

-

Elute the inositol phosphates and quantify the radioactivity by scintillation counting.

-

Generate dose-response curves to determine the EC50 and Emax for agonism. For antagonism studies, co-incubate with a fixed concentration of a known agonist.

-

Visualizations of Experimental Workflows and Signaling Pathways

Experimental Workflow for In Vitro Characterization

References

- 1. The Supplement Adulterant β-Methylphenethylamine Increases Blood Pressure by Acting at Peripheral Norepinephrine Transporters - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 3,4-Dimethoxyphenethylamine - Wikipedia [en.wikipedia.org]

- 3. Mescaline - Wikipedia [en.wikipedia.org]

- 4. Cardioselective beta-adrenergic blocking agents. 1. 1-((3,4-Dimethoxyphenethyl)amino)-3-aryloxy-2-propanols - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Effects of 3,4-dimethoxyphenethylamine derivatives on monoamine oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Human Metabolome Database: Showing metabocard for 3,4-Dimethoxyphenylethylamine (HMDB0041806) [hmdb.ca]

An In-depth Technical Guide to 3,4-Dimethoxy-beta-methylphenethylamine: Structural Analogs and Derivatives

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3,4-Dimethoxy-beta-methylphenethylamine (3,4-DM-β-MPEA), its structural analogs, and derivatives. Due to a scarcity of publicly available data on the specific pharmacological profile of 3,4-DM-β-MPEA, this paper focuses on a comparative analysis with its better-characterized constitutional isomers, the 2,5-dimethoxy and 3,4,5-trimethoxy substituted phenethylamines. By examining the structure-activity relationships (SAR) of these related series, we can infer the potential pharmacological characteristics of the 3,4-dimethoxy scaffold and highlight the critical influence of methoxy group placement on receptor affinity and functional activity. This guide includes detailed experimental protocols for key pharmacological assays, quantitative data from related compound series, and visualizations of relevant biological pathways and experimental workflows to support further research and development in this area.

Introduction

Phenethylamines are a broad class of chemical compounds with a shared structural backbone. Many substituted phenethylamines are psychoactive drugs, including central nervous system stimulants, hallucinogens, and entactogens.[1] The pharmacological effects of these compounds are highly dependent on the substitution patterns on the phenyl ring and the ethylamine side chain. 3,4-Dimethoxyphenethylamine (DMPEA), the parent compound of the substance class discussed in this paper, is an analog of the neurotransmitter dopamine where the hydroxyl groups at the 3 and 4 positions are replaced by methoxy groups.[2] DMPEA itself has been reported to have weak affinity for serotonin receptors and some monoamine oxidase inhibitory activity.[2] The addition of a beta-methyl group to the ethylamine side chain, creating this compound, is expected to modify its pharmacological profile, potentially increasing its stability and altering its receptor interaction.

This guide will explore the known information about 3,4-DM-β-MPEA and its derivatives, with a strong emphasis on comparative pharmacology with the more extensively studied 2,5-dimethoxy (2C-x series) and 3,4,5-trimethoxy (mescaline and its analogs) phenethylamines. This comparative approach will provide valuable insights into the SAR of these compounds, aiding in the design of new molecules with specific pharmacological targets.

Core Structure and Comparative Analogs

The core structure of the compounds discussed in this paper is this compound. Variations of this structure include modifications to the amine group (N-alkylation) and the beta-position of the ethylamine chain (e.g., beta-keto derivatives).

The positioning of the methoxy groups on the phenyl ring is a critical determinant of pharmacological activity. While data on the 3,4-dimethoxy series is limited, extensive research on the 2,5-dimethoxy and 3,4,5-trimethoxy series provides a valuable framework for understanding potential SAR.

-

2,5-Dimethoxy Analogs (2C-x and DOx series): This series is well-known for its potent psychedelic activity, primarily mediated by agonism at the serotonin 5-HT2A receptor. The addition of a lipophilic substituent at the 4-position generally increases potency.[3]

-

3,4,5-Trimethoxy Analogs (Mescaline and derivatives): Mescaline is a classic psychedelic, and its analogs also show affinity for serotonin receptors.

The comparative data presented in the following sections will highlight how the shift from a 2,5- or 3,4,5-substitution pattern to a 3,4-substitution pattern likely influences receptor binding and functional activity.

Synthesis of 3,4-Dimethoxyphenethylamine Derivatives

The synthesis of 3,4-dimethoxyphenethylamine (DMPEA) and its derivatives typically starts from 3,4-dimethoxybenzaldehyde. A general synthetic route is outlined below.

Caption: General synthetic workflow for 3,4-dimethoxyphenethylamine analogs.

A known synthesis for N-methyl-3,4-dimethoxyphenylethylamine involves the reductive amination of 3,4-dimethoxyphenylacetone with methylamine.

Pharmacological Profile: A Comparative Analysis

Due to the limited direct pharmacological data for this compound and its close analogs, this section will present a comparative analysis of the receptor binding and functional activity data from the more extensively studied 2,5-dimethoxy and 3,4,5-trimethoxy substituted phenethylamines. This data is crucial for understanding the potential impact of the 3,4-dimethoxy substitution pattern.

Serotonin Receptor Interactions

The primary molecular targets for many psychedelic phenethylamines are the serotonin receptors, particularly the 5-HT2A subtype.

| Compound/Analog Series | 5-HT1A | 5-HT2A | 5-HT2C | Reference |

| 2,5-Dimethoxy-4-alkoxy-phenethylamines (2C-O series) | ≥ 2700 | 8 - 1700 | - | [3] |

| 2,5-Dimethoxy-4-alkoxy-amphetamines (3C-O series) | ≥ 5600 | 61 - 4400 | - | [3] |

| 3,4,5-Trimethoxy-phenethylamine (Mescaline) | - | - | - | [2] |

Note: A lower Ki value indicates a higher binding affinity.

| Compound/Analog Series | EC50 | Emax (%) | Reference |

| 2,5-Dimethoxy-4-alkoxy-phenethylamines (2C-O series) | 16 - 2600 | 30 - 84 | [4] |

| 2,5-Dimethoxy-4-alkoxy-amphetamines (3C-O series) | 2 - 990 | 89 - 95 | [4] |

Note: A lower EC50 value indicates greater potency. Emax indicates the maximal efficacy relative to a reference full agonist.

The data clearly indicates that the 2,5-dimethoxy substitution pattern, especially with a 4-position substituent, confers high affinity and potent agonism at the 5-HT2A receptor. It is plausible that 3,4-dimethoxy analogs may exhibit a different profile, potentially with lower affinity or efficacy at this receptor, contributing to the reported lack of psychoactivity of DMPEA in humans.[2]

Caption: Simplified 5-HT2A receptor signaling cascade.

Monoamine Transporter Interactions

Phenethylamines can also interact with monoamine transporters, including the dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT). This interaction can lead to the inhibition of neurotransmitter reuptake or even reverse transport (release).

| Compound/Analog Series | DAT | NET | SERT | Reference |

| β-Methylphenethylamine (BMPEA) | >10,000 | 891 | >10,000 | [5] |

| N-Methyl-β-methylphenethylamine (MPPA) | 4,230 | 413 | >10,000 | [5] |

Note: A lower IC50 value indicates greater inhibitory potency.

The data for β-methylphenethylamine and its N-methyl analog show a preference for inhibiting NET over DAT and SERT.[5] It is possible that 3,4-dimethoxy substitution could alter this selectivity profile.

Monoamine Oxidase (MAO) Inhibition

DMPEA and its N-methylated homologs have been shown to inhibit monoamine oxidase.[6] This inhibition of MAO could potentiate the effects of the parent compound and other monoamines by preventing their degradation. The beta-hydroxylated derivatives of 3,4-dimethoxyphenethylamine, however, did not show MAO inhibitory activity.[6]

Experimental Protocols

This section provides detailed methodologies for key in vitro assays relevant to the pharmacological characterization of this compound analogs.

Radioligand Binding Assay for 5-HT2A Receptor

This protocol is adapted from standard procedures for determining the binding affinity of a compound for the human 5-HT2A receptor.

Objective: To determine the inhibition constant (Ki) of a test compound at the human 5-HT2A receptor.

Materials:

-

HEK293 cells stably expressing the human 5-HT2A receptor.

-

Assay Buffer: 50 mM Tris-HCl, 10 mM MgCl2, 0.1% BSA, pH 7.4.

-

Radioligand: [3H]Ketanserin (specific activity ~80 Ci/mmol).

-

Non-specific determinant: Mianserin (10 µM final concentration).

-

Test compounds at various concentrations.

-

96-well microplates.

-

Glass fiber filters.

-

Scintillation fluid and a scintillation counter.

Procedure:

-

Membrane Preparation: Homogenize cells in ice-cold buffer and centrifuge to pellet the membranes. Resuspend the pellet in fresh buffer.

-

Assay Setup: In a 96-well plate, add assay buffer, radioligand (e.g., 1 nM [3H]Ketanserin), and either vehicle, non-specific determinant, or test compound.

-

Incubation: Add the membrane preparation to each well to initiate the binding reaction. Incubate at 37°C for 60 minutes.

-

Termination: Rapidly filter the incubation mixture through glass fiber filters using a cell harvester. Wash the filters with ice-cold buffer to remove unbound radioligand.

-

Quantification: Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.

-

Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Determine the IC50 value of the test compound from a concentration-response curve and then calculate the Ki value using the Cheng-Prusoff equation.

Caption: Workflow for a radioligand binding assay.

Monoamine Transporter Inhibition Assay

This protocol describes a method for assessing the inhibitory effects of compounds on monoamine transporters using a fluorescent substrate.